molecular formula C13H11F3N4O3 B574914 Benzamide,  N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)- CAS No. 167299-07-2

Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)-

Cat. No.: B574914
CAS No.: 167299-07-2
M. Wt: 328.25 g/mol
InChI Key: JYYJDTZPALGLDP-UHFFFAOYSA-N
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Description

The compound "Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)-" is a benzamide derivative featuring a pyrimidinyl moiety substituted with amino, methyl, and dioxo groups, along with a 4-(trifluoromethyl) substituent on the benzamide ring.

Properties

CAS No.

167299-07-2

Molecular Formula

C13H11F3N4O3

Molecular Weight

328.25 g/mol

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H11F3N4O3/c1-20-11(22)8(9(17)19-12(20)23)18-10(21)6-2-4-7(5-3-6)13(14,15)16/h2-5H,17H2,1H3,(H,18,21)(H,19,23)

InChI Key

JYYJDTZPALGLDP-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC=C(C=C2)C(F)(F)F

Synonyms

Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)-

Origin of Product

United States

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)- is a notable example, exhibiting potential therapeutic applications through its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological evaluations, and relevant case studies.

  • Molecular Formula: C16H20N4O3
  • Molecular Weight: 316.36 g/mol
  • CAS Number: 191982-10-2

Benzamide derivatives typically interact with various biological targets, influencing multiple signaling pathways. The specific compound under discussion is believed to act primarily through the following mechanisms:

  • Inhibition of DNA Methyltransferases (DNMTs): Some benzamide derivatives have been shown to inhibit DNMTs, which are crucial for epigenetic regulation in cancer cells. For instance, related compounds have demonstrated significant inhibition against DNMT3A and DNMT1 .
  • Hedgehog Signaling Pathway Modulation: The trifluoromethyl group in this compound may enhance its ability to inhibit the Hedgehog signaling pathway, which is implicated in various cancers. Studies have indicated that similar benzamide derivatives exhibit potent inhibitory activity against this pathway .

Biological Activities

The biological activities of Benzamide derivatives can be summarized as follows:

Activity TypeDescription
Antitumor Activity Exhibits cytotoxic effects against leukemia cells and solid tumors through DNMT inhibition .
Signaling Pathway Inhibition Modulates key signaling pathways such as Hedgehog and Wnt pathways .
Enzyme Inhibition Acts as an inhibitor for various enzymes involved in cancer progression and metabolism .

Case Studies

  • Antitumor Efficacy:
    A study evaluated the cytotoxicity of a related benzamide derivative against leukemia KG-1 cells, revealing an EC50 value of 0.9 µM for DNMT3A inhibition. This suggests a promising therapeutic potential for treating hematological malignancies .
  • Hedgehog Pathway Inhibition:
    A series of trifluoromethyl-containing benzamides were synthesized and tested for their ability to inhibit the Hedgehog signaling pathway. Compound 13d showed an IC50 of 1.44 nM, outperforming the positive control vismodegib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzamide structure significantly influence its biological activity:

  • The presence of a trifluoromethyl group enhances lipophilicity and bioavailability.
  • Substituents on the pyrimidine ring can modulate enzyme binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- (CAS 964-04-5)

This compound ( and ) shares the benzamide-pyrimidinyl core but lacks the 4-(trifluoromethyl) group. Key differences include:

  • Molecular Weight : 274.28 g/mol (vs. ~330.2 g/mol inferred for the target compound).
  • Substituents : The absence of trifluoromethyl likely reduces lipophilicity (logP) compared to the target compound.

Trifluralin (CAS 1582-09-8) and Prodiamine ()

These dinitroaniline herbicides feature a 4-(trifluoromethyl)benzene ring but differ significantly in core structure:

  • Functional Groups : Trifluralin includes nitro and propylamine groups, contrasting with the target compound’s amide-pyrimidinyl system.
  • Bioactivity : The trifluoromethyl group in herbicides enhances soil persistence and lipid membrane penetration . This suggests that the target compound’s trifluoromethyl substituent may similarly influence bioavailability or receptor binding.

Structural and Functional Analysis

Substituent Impact on Properties

  • Trifluoromethyl Group : Introduces electron-withdrawing effects, increasing chemical stability and resistance to metabolic degradation. This is critical in drug design for prolonged activity .
  • Pyrimidinyl Modifications: The 4-amino and dioxo groups in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in simpler benzamide analogs .

Hypothetical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound N/A C₁₃H₁₂F₃N₄O₃* ~330.2 4-(trifluoromethyl), pyrimidinyl-dioxo
Benzamide () 964-04-5 C₁₃H₁₄N₄O₃ 274.28 Pyrimidinyl-dioxo, methyl
Trifluralin 1582-09-8 C₁₃H₁₆F₃N₃O₄ 335.28 2,6-dinitro, 4-(trifluoromethyl)

*Inferred based on structural analysis.

Research Implications

  • Medicinal Chemistry : The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib .
  • Agrochemical Potential: Structural parallels with trifluralin suggest possible herbicidal activity, though further testing is required .

Preparation Methods

Catalytic Oxidation Mechanism

The oxidation proceeds via a radical pathway, where cobalt and copper ions synergistically activate molecular oxygen. The trifluoromethyl group’s electron-withdrawing nature enhances the aldehyde’s susceptibility to oxidation, minimizing side reactions.

Preparation of Pyrimidinylamine Intermediate

The pyrimidinylamine component, 4-amino-1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-5-pyrimidinyl , is synthesized through cyclocondensation reactions. A representative method involves reacting 6-amino-5-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione with butyric acid under reflux in ethanol, yielding a tetrahydro-pyrimidinedione scaffold. Deprotection of the benzyl group via hydrogenolysis or acidic hydrolysis generates the free amine required for subsequent amidation.

Optimization of Cyclization

Key parameters include:

  • Solvent selection : Ethanol or DMF improves solubility of intermediates.

  • Catalyst use : Piperidine facilitates enamine formation during cyclization.

  • Temperature control : Reflux conditions (78–100°C) ensure complete ring closure.

Amide Coupling Strategies

Coupling 4-(trifluoromethyl)benzoic acid with the pyrimidinylamine intermediate is achieved through two primary methods:

Acyl Chloride-Mediated Amidation

  • Activation : Convert 4-(trifluoromethyl)benzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reaction : Treat the acyl chloride with the pyrimidinylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine as a base to neutralize HCl.

  • Yield : 70–85% after recrystallization from ethanol-water mixtures.

Carbodiimide Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF enhances amide bond formation under mild conditions (0–25°C). This method minimizes racemization and is preferred for heat-sensitive intermediates.

Alternative Pathways via Urea Derivatives

A patent-described approach involves reacting 3-amino-6-fluoro-N-(1-methyltetrazol-5-yl)benzamides with phosgene equivalents (e.g., triphosgene) and secondary amines to form urea-linked intermediates. While this method is effective for herbicidal compounds, adapting it to the target benzamide requires substituting the trifluoromethyl group at the para position and modifying the amine component.

Analytical Characterization and Challenges

Spectral Data

  • ¹H NMR : Aromatic protons of the benzamide appear as multiplet signals at δ 7.38–8.37 ppm, while the pyrimidinyl NH₂ resonates as a singlet near δ 8.71 ppm.

  • ¹³C NMR : The trifluoromethyl carbon is observed at ~120 ppm (q, J = 288 Hz), and the amide carbonyl appears near 165 ppm.

Common Pitfalls

  • Regioselectivity : Competing reactions at the pyrimidine N1 and N3 positions necessitate careful stoichiometry control.

  • Purification : The trifluoromethyl group’s hydrophobicity complicates aqueous workup; silica gel chromatography with ethyl acetate/hexane mixtures is often required.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Acyl Chloride70–85>95High scalabilityRequires hazardous reagents (SOCl₂)
Carbodiimide65–7590–93Mild conditionsCostly coupling agents
Urea Intermediate50–6085–88Versatile for analogsLow yield due to side reactions

Q & A

Q. Optimization Tips :

  • Maintain anhydrous conditions to prevent hydrolysis of acyl chlorides.
  • Use a 1.2:1 molar ratio of acyl chloride to amine to minimize side reactions.
  • Monitor reaction progress via TLC or LC–MS to terminate oxidation at the desired stage .

Basic Question: What safety protocols are critical when handling this compound and its intermediates?

Answer:
Key hazards and mitigations include:

  • Mutagenicity : Ames II testing indicates low mutagenic potential compared to other anomeric amides, but precautions (e.g., gloves, fume hoods) are still required .
  • Thermal Instability : Differential scanning calorimetry (DSC) shows decomposition upon heating; store at ≤ –20°C and avoid prolonged exposure to light .
  • Reagent Risks : p-Trifluoromethyl benzoyl chloride is corrosive; neutralize spills with sodium bicarbonate .

Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) and ACS’s Hazard Assessment in Research Laboratories .

Basic Question: How can spectroscopic techniques (NMR, LC–MS) confirm the structure of this compound?

Answer:
1H NMR :

  • Trifluoromethyl (–CF₃) groups appear as singlets near δ 7.5–8.0 ppm (aromatic protons) .
  • Pyrimidinyl NH and amide protons resonate at δ 6.5–7.2 ppm, with splitting patterns dependent on substitution .

Q. LC–MS (ESI) :

  • Molecular ion peaks ([M+H]⁺) should match calculated masses (e.g., m/z 295.2565 for C₁₅H₁₂F₃N₃O₃) .
  • Fragmentation patterns confirm the loss of functional groups (e.g., –CF₃ or pyrimidinyl moieties) .

Q. Example SAR Table :

DerivativeModificationBioactivity Trend
–CF₃ Parent compoundBaseline
–NO₂ Increased electrophilicityEnhanced inhibition
Triazolo Ring substitutionAltered selectivity

Advanced Question: How should researchers resolve discrepancies in spectral data across synthesis batches?

Answer:

  • Root Cause Analysis :
    • Solvent Effects : NMR shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃); standardize solvents .
    • Tautomerism : Pyrimidinyl NH groups may tautomerize, causing peak splitting; use 2D NMR (HSQC, HMBC) to confirm connectivity .
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystals are obtainable .

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